molecular formula C12H18NO2P B1598517 N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine CAS No. 82372-35-8

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

Cat. No.: B1598517
CAS No.: 82372-35-8
M. Wt: 239.25 g/mol
InChI Key: JDAKPBBWYIWXJF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine plays a significant role in biochemical reactions as a phosphitylating reagent. It interacts with various enzymes and proteins, facilitating the formation of phosphoramidite linkages. This compound is involved in the synthesis of bicyclic glycosyl phosphite and pentakis(o-xylylene phosphate), which are crucial intermediates in biochemical pathways . The interactions between this compound and these biomolecules are primarily based on its ability to donate phosphorus atoms, thereby modifying the structure and function of the target molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes involved in phosphorylation reactions, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism includes changes in the levels of key metabolites and the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modify their activity. This compound acts as a phosphitylating agent, transferring phosphorus atoms to target molecules, which can result in enzyme inhibition or activation . The binding interactions between this compound and its targets are mediated by its phosphorus-containing functional groups, which form covalent bonds with nucleophilic sites on the biomolecules. These interactions can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Adverse effects at high doses include cellular toxicity and potential organ damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to phosphorus metabolism. This compound interacts with enzymes such as phosphatases and kinases, which play key roles in the regulation of metabolic flux and metabolite levels . The presence of this compound can alter the balance of phosphorylation and dephosphorylation reactions, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility properties, with higher solubility in organic solvents such as THF and acetonitrile .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can perform its biochemical functions . The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in various cellular environments.

Preparation Methods

The synthesis of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine typically involves the reaction of diethylphosphoramidous dichloride with 1,2-benzenedimethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine has several scientific research applications:

Comparison with Similar Compounds

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can be compared with other phosphitylating reagents such as:

These compounds share similar chemical properties and applications but differ in their specific reactivity and the nature of the substituents attached to the phosphorus atom. This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in phosphitylation reactions.

Properties

IUPAC Name

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAKPBBWYIWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OCC2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400691
Record name o-Xylylene N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82372-35-8
Record name o-Xylylene N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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